molecular formula C₆₁H₁₀₉N₁₁O₁₂ B146701 Cyclosporine metabolite M21 CAS No. 89270-23-5

Cyclosporine metabolite M21

Cat. No.: B146701
CAS No.: 89270-23-5
M. Wt: 1188.6 g/mol
InChI Key: MIIRLHRXLLVIMF-SHHOIMCASA-N
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Description

Cyclosporine metabolite M21 is a derivative of cyclosporine, a cyclic peptide known for its potent immunosuppressive properties. Cyclosporine is widely used in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases. Metabolite M21 is one of the many metabolites formed during the metabolism of cyclosporine in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclosporine and its metabolites, including metabolite M21, involves complex organic synthesis techniques. The preparation of cyclosporine itself includes the synthesis of its unique amino acids, such as (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine . The synthetic route typically involves the formation of peptide bonds between these amino acids under controlled conditions.

Industrial Production Methods: Industrial production of cyclosporine and its metabolites is carried out using fermentation processes involving the fungus Tolypocladium inflatum . The fermentation conditions, including the choice of carbon source, significantly affect the yield and purity of the metabolites. High-performance liquid chromatography is often used to isolate and purify the metabolites from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: Cyclosporine metabolite M21 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for the formation and transformation of the metabolite in the body.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic peptide structure .

Major Products Formed: The major products formed from the reactions of this compound include hydroxylated and demethylated derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .

Scientific Research Applications

Cyclosporine metabolite M21 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the metabolic pathways and transformation of cyclosporine. In biology, it helps in understanding the interaction of cyclosporine with various cellular components. In medicine, metabolite M21 is studied for its potential immunosuppressive effects and its role in the pharmacokinetics of cyclosporine .

Mechanism of Action

The mechanism of action of cyclosporine metabolite M21 involves the inhibition of lymphokine production, particularly interleukin 2, at the level of transcription. This inhibition prevents the activation and proliferation of T-cells, which are crucial for the immune response. The molecular targets of metabolite M21 include the cytosolic receptor protein and various sub-cellular components involved in the immune response .

Comparison with Similar Compounds

  • Cyclosporine A
  • Cyclosporine B
  • Cyclosporine C
  • Cyclosporine D

Comparison: Cyclosporine metabolite M21 is unique due to its specific metabolic pathway and the resulting structural modifications. Unlike other cyclosporine metabolites, M21 has distinct hydroxylation and demethylation patterns that influence its immunosuppressive properties and pharmacokinetics. This uniqueness makes it a valuable compound for studying the metabolism and action of cyclosporine .

Properties

IUPAC Name

30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-55(78)65-42(25-2)57(80)67(18)32-47(73)64-43(28-33(3)4)53(76)66-48(37(11)12)60(83)68(19)44(29-34(5)6)54(77)62-40(16)52(75)63-41(17)56(79)69(20)45(30-35(7)8)58(81)70(21)46(31-36(9)10)59(82)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,77)(H,63,75)(H,64,73)(H,65,78)(H,66,76)/b26-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIRLHRXLLVIMF-SHHOIMCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H109N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1188.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89270-23-5
Record name Cyclosporine metabolite M21
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporine metabolite M21
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Cyclosporine metabolite M21
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Cyclosporine metabolite M21
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Cyclosporine metabolite M21
Reactant of Route 5
Cyclosporine metabolite M21
Reactant of Route 6
Cyclosporine metabolite M21

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